molecular formula C23H32O2 B1676145 Medrogestone CAS No. 977-79-7

Medrogestone

Cat. No.: B1676145
CAS No.: 977-79-7
M. Wt: 340.5 g/mol
InChI Key: HCFSGRMEEXUOSS-UHFFFAOYSA-N
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Description

Medrogestone is a synthetic progestogen, also known as a progestin, which mimics the effects of the natural hormone progesterone. It is primarily used in menopausal hormone therapy and the treatment of gynecological disorders. This compound is known for its oral activity and has been used in various therapeutic applications since its introduction in the 1960s .

Mechanism of Action

Target of Action

Medrogestone is a progestogen , a type of molecule that binds and activates the progesterone receptor . These receptors are steroid hormones that play a crucial role in the regulation of the menstrual cycle, pregnancy, and embryogenesis .

Mode of Action

This compound interacts with its primary target, the progesterone receptor, by binding and activating it . This action may involve the suppression of gonadotropic hormones from the anterior portion of the pituitary gland and secondary suppression of testosterone . This compound presents structural similarities to testosterone, which allows it to compete for the androgen-receptor-protein receptor sites in prostatic cells .

Biochemical Pathways

This compound affects the hormonal pathways. It has been found to be an inhibitor of 3β-hydroxysteroid dehydrogenase/Δ 5-4 isomerase in vitro, preventing the conversion of pregnenolone to progesterone and 17α-hydroxypregnenolone to 17α-hydroxyprogesterone in rat testis preparations . This inhibition disrupts the biosynthesis of testosterone in vivo in rats .

Pharmacokinetics

It is known that this compound was created as a more potent and orally active option of progesterone . More research would be needed to provide a comprehensive outline of this compound’s ADME properties.

Result of Action

The molecular and cellular effects of this compound’s action translate into cytotoxic or antiproliferative effects . In pre-clinical trials, this compound was proven to have four times more progestational activity than progesterone . It was also able to maintain pregnancy and prevent ovulation in ovariectomized rats . Administration of this compound, alone or with premarin, prevented pregnancy, as well as it suppressed ovarian weight increase by nearly 100% of the tested individuals .

Biochemical Analysis

Biochemical Properties

Medrogestone is a progestin, or a synthetic progestogen, and hence is an agonist of the progesterone receptor . It has weak antiandrogenic, glucocorticoid, and antimineralocorticoid activity . Due to its progestogenic activity, this compound has antigonadotropic effects .

Cellular Effects

This compound has been found to have four times more progestational activity than progesterone . It was also able to maintain pregnancy and prevent ovulation in ovariectomized rats . Administration of this compound, alone or with premarin, prevented pregnancy, as well as it suppressed ovarian weight increase by nearly 100% of the tested individuals .

Molecular Mechanism

This compound acts by binding and activating the progesterone receptor . Its action may involve the suppression of gonadotropic hormones from the anterior portion of the pituitary gland and secondary suppression of testosterone . This compound presents structural similarities to testosterone which allows it to compete for the androgen-receptor-protein receptor sites in prostatic cells .

Temporal Effects in Laboratory Settings

The elimination half-life of this compound is 35–36 hours . This suggests that the effects of this compound can be observed over a significant period of time in laboratory settings.

Metabolic Pathways

This compound is metabolized in the liver through hydroxylation . It is largely bound (90%) to albumin, and to only small extents to corticosteroid-binding globulin (3%) and sex hormone-binding globulin (2%) .

Transport and Distribution

This compound is taken orally and has a nearly 100% bioavailability . This suggests that it is well-absorbed and distributed within the body.

Subcellular Localization

As a progestin, it is likely to be found in the cytoplasm where it can bind to progesterone receptors and exert its effects .

Chemical Reactions Analysis

Medrogestone undergoes various chemical reactions, including:

Scientific Research Applications

Medrogestone has been extensively studied for its applications in:

Comparison with Similar Compounds

Medrogestone is similar to other synthetic progestogens such as medroxyprogesterone acetate and norethisterone. it is unique in its oral activity and specific binding affinity to the progesterone receptor . Unlike some other progestogens, this compound has weak antiandrogenic, glucocorticoid, and antimineralocorticoid activity . Similar compounds include:

  • Medroxyprogesterone acetate
  • Norethisterone
  • Levonorgestrel
  • Dydrogesterone

This compound’s unique properties make it a valuable compound in both clinical and research settings.

Properties

IUPAC Name

17-acetyl-6,10,13,17-tetramethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O2/c1-14-12-17-18(21(3)9-6-16(25)13-20(14)21)7-11-23(5)19(17)8-10-22(23,4)15(2)24/h12-13,17-19H,6-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFSGRMEEXUOSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CCC3(C2CCC3(C)C(=O)C)C)C4(C1=CC(=O)CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

977-79-7
Record name Metrogestone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123018
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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